6-aminoquinolin-2(1H)-one
Overview
Description
The compound 6-aminoquinolin-2(1H)-one is a derivative of quinoline, which is a heterocyclic aromatic organic compound. It features a fusion of a benzene ring with a pyridine ring. The amino group at the 6th position indicates the presence of an -NH2 functional group attached to the carbon atom at this position on the quinoline ring. This structure is a key scaffold in various chemical compounds and has been explored for its potential in medicinal chemistry, particularly as a receptor antagonist and in the synthesis of other complex molecules.
Synthesis Analysis
The synthesis of compounds related to 6-aminoquinolin-2(1H)-one involves various strategies. For instance, novel 6-acylamino-2-aminoquinoline compounds, which are structurally related to 6-aminoquinolin-2(1H)-one, were synthesized using in silico screening and structure-activity relationship exploration. These compounds were synthesized with different appendages to explore their solubility and activity properties . Another related compound, 6-amino-1,2,3,4-tetrahydro-2-methylisoquinoline, was synthesized through an improved method, which also involved the isolation and stereochemical elucidation of its diastereoisomers .
Molecular Structure Analysis
The molecular structure of 6-aminoquinolin-2(1H)-one derivatives is crucial for their biological activity. Docking studies of the 6-acylamino-2-aminoquinoline compounds suggested that the nitrogen of the central quinoline interacts preferentially with a specific aspartate residue in the melanin-concentrating hormone 1 receptor (MCH1R), which is a target for antagonists . The crystal structures of related compounds, such as those involving nicotinic acid and 2-amino-6-methylpyridine, have been determined, revealing the importance of hydrogen bonding in the assembly of these molecules .
Chemical Reactions Analysis
The chemical reactivity of 6-aminoquinolin-2(1H)-one derivatives is diverse. For example, 6-aminoindolo[2,1-a]isoquinoline-5-carbonitriles were prepared by a Cu-catalyzed reaction, showcasing the compound's ability to undergo substitution reactions . The reactivity of these compounds is further demonstrated by the synthesis of 3-amino-4-hydroxyquinolin-2(1H)-one derivatives through reactions involving isatoic anhydrides and subsequent hydrolysis and alkylation steps .
Physical and Chemical Properties Analysis
The physical and chemical properties of 6-aminoquinolin-2(1H)-one derivatives are influenced by their molecular structure. Poor solubility is a common issue with these compounds, which can be addressed by modifying their structure, such as adding a 4-trifluoromethoxyphenoxyacetamide appendage to improve solubility without compromising activity . The presence of amino groups and other substituents also affects their potential for hydrogen bonding, which is critical for their interaction with biological targets and for the formation of crystal structures .
Scientific Research Applications
6-Aminoquinoline has been used in various scientific fields . Here’s a brief overview:
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- Application : 6-Aminoquinoline has been used as an internal standard in determining serum nicotine and cotinine simultaneously .
- Method of Application : This involves high-performance liquid chromatography (HPLC)-fluorometric detection with a postcolumn ultraviolet-photoirradiation system .
- Results : The specific results of this application are not provided in the source, but the method allows for the simultaneous detection of nicotine and cotinine in serum .
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- Application : 6-Aminoquinoline has been used as a fluorescent derivatizing agent for the detection of biochemicals .
- Method of Application : The specific method of application is not provided in the source, but it likely involves the reaction of 6-aminoquinoline with the biochemicals of interest, followed by detection using fluorescence spectroscopy .
- Results : The specific results of this application are not provided in the source, but the method allows for the detection of biochemicals .
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- Application : 6-Aminoquinoline has been used in the synthesis of tertiary N-methylated enaminones .
- Method of Application : The specific method of application is not provided in the source, but it likely involves the reaction of 6-aminoquinoline with other reagents to form the enaminones .
- Results : The specific results of this application are not provided in the source, but the method allows for the synthesis of tertiary N-methylated enaminones .
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- Application : 6-Aminoquinoline has been used in fluorescence studies .
- Method of Application : This involves the use of 6-aminoquinoline as a fluorescent agent, likely in combination with a fluorescence spectrometer .
- Results : The specific results of this application are not provided in the source, but the method allows for the study of various biochemical phenomena .
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- Application : 6-Aminoquinoline has been studied using DFT/TD-DFT computational methods .
- Method of Application : This involves the use of computational chemistry methods to explore various properties of 6-aminoquinoline, including geometrical parameters, molecular orbitals, electronic spectra, electrostatic potential, molecular surface, reactivity parameters, and thermodynamic properties .
- Results : The results of this study indicate that 6-aminoquinoline can be considered a desirable molecule for further studies of nonlinear optical (NLO) applications .
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- Application : 6-Aminoquinoline derivatives have been used in fluorescence studies .
- Method of Application : This involves the use of 6-aminoquinoline derivatives as fluorescent agents, likely in combination with a fluorescence spectrometer .
- Results : The specific results of this application are not provided in the source, but the method allows for the study of various biochemical phenomena .
Safety And Hazards
properties
IUPAC Name |
6-amino-1H-quinolin-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c10-7-2-3-8-6(5-7)1-4-9(12)11-8/h1-5H,10H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXXSCBCILYHKRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=O)N2)C=C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10510468 | |
Record name | 6-Aminoquinolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10510468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-aminoquinolin-2(1H)-one | |
CAS RN |
79207-68-4 | |
Record name | 6-Aminoquinolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10510468 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Aminoquinolin-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.